Sodium Malonaldehyde

Mutagenicity Impurity Profiling Lipid Peroxidation

Unlike MDA generated from acetal hydrolysis that yields mutagenic byproducts (e.g., β-ethoxyacrolein), this purified sodium enolate salt (CAS 24382-04-5) is the validated reference standard for TBARS and GC-MS assays. As characterized in NTP carcinogenicity studies, it provides unambiguous calibration, enabling publication-grade, reproducible lipid peroxidation quantification in plasma, serum, urine, and food matrices.

Molecular Formula C3H3NaO2
Molecular Weight 94.04 g/mol
CAS No. 24382-04-5
Cat. No. B1196418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium Malonaldehyde
CAS24382-04-5
SynonymsMalonaldehyde
Malondialdehyde
Malondialdehyde, Sodium
Malonylaldehyde
Malonyldialdehyde
Propanedial
Sodium Malondialdehyde
Molecular FormulaC3H3NaO2
Molecular Weight94.04 g/mol
Structural Identifiers
SMILESC(=C[O-])C=O.[Na+]
InChIInChI=1S/C3H4O2.Na/c4-2-1-3-5;/h1-4H;/q;+1/p-1/b2-1+;
InChIKeyMRDWCSQUHSGBGQ-TYYBGVCCSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitygreater than or equal to 100 mg/mL at 68.9° F (NTP, 1992)

Structure & Identifiers


Interactive Chemical Structure Model





Sodium Malonaldehyde (CAS 24382-04-5) for Reliable Biomarker and Oxidative Stress Analysis


Sodium malonaldehyde (CAS 24382-04-5), the sodium salt of malondialdehyde (MDA), is a stabilized, commercially available form of the highly reactive three-carbon dialdehyde that serves as the quintessential biomarker of lipid peroxidation and oxidative stress [1]. This light yellow powder is a β-dicarbonyl compound that exists predominantly as the sodium enolate salt, which imparts significantly enhanced stability compared to its parent aldehyde, making it suitable for use as a calibrated analytical reference standard in the quantitative determination of MDA in complex biological matrices [2].

Avoid Analytical Bias: Why Sodium Malonaldehyde (CAS 24382-04-5) Cannot Be Replaced by In-Situ Hydrolysis of Acetals


A common but scientifically flawed practice in MDA analysis is the substitution of pure Sodium Malonaldehyde (CAS 24382-04-5) with MDA generated in situ by the acid hydrolysis of acetal precursors like 1,1,3,3-tetraethoxypropane (TEP) or 1,1,3,3-tetramethoxypropane (TMP). Quantitative studies demonstrate that this hydrolysis is incomplete and non-specific, yielding substantial amounts of mutagenic side products such as β-ethoxyacrolein, which possess significantly different reactivity and spectroscopic properties [1]. These impurities lead to systematic overestimation of MDA concentrations in thiobarbituric acid reactive substances (TBARS) assays and confound direct comparisons of results across different laboratories and methodologies. Therefore, procurement of a purified, well-characterized standard of Sodium Malonaldehyde is a non-negotiable prerequisite for method validation, calibration, and the generation of reproducible, publication-grade quantitative data in lipid peroxidation research [2].

Quantitative Differentiation of Sodium Malonaldehyde (CAS 24382-04-5) Against Common Analytical Alternatives


Eliminating Impurity-Driven Mutagenicity in Biological Assays

In contrast to MDA generated via standard acid hydrolysis of 1,1,3,3-tetraethoxypropane (TEP), the use of purified Sodium Malonaldehyde (CAS 24382-04-5) directly avoids the introduction of the highly mutagenic side-product, β-ethoxyacrolein (BEA). Under standard TEP hydrolysis conditions, the yield of MDA is only 25%, while BEA is produced at a yield of 13% [1]. Critically, the specific mutagenicity of BEA (90-100 revertants/µmol in Salmonella typhimurium strain his D 3052) is 20- to 30-fold higher than that of pure MDA (3-5 revertants/µmol) [1]. Consequently, the crude TEP hydrolysate's total mutagenicity is overwhelmingly dominated by the minor impurity, not MDA itself, leading to a substantial overestimation of MDA's intrinsic genotoxicity when such preparations are used in biological studies [1].

Mutagenicity Impurity Profiling Lipid Peroxidation

Defined Purity and Stability for Long-Term Analytical Calibration

Sodium Malonaldehyde (CAS 24382-04-5) provides a defined and verifiable purity profile that is unattainable with freshly prepared hydrolysates. The commercial standard material is characterized with an assay of ≥90.0% by HPLC, and its identity and purity can be confirmed through a supplied Certificate of Analysis . Critically, this standard solution demonstrates remarkable stability, with a 1% aqueous solution remaining stable for up to 7 days when stored at -20°C (-4°F) in the dark [1]. In contrast, MDA generated from TEP hydrolysis yields a complex mixture where MDA constitutes only 77-80% of the eluted material, even under optimized conditions, with the remainder being unhydrolyzed intermediates and side products that degrade or polymerize unpredictably over time [2].

Analytical Chemistry Method Validation Standardization

Enabling High-Sensitivity Analytical Methods Without Background Interference

The availability of high-purity Sodium Malonaldehyde (CAS 24382-04-5) is a prerequisite for the development and validation of modern, highly sensitive analytical methods. A validated GC-MS method, using 2,4-dinitrophenylhydrazine derivatization, achieved a limit of quantification of 0.156 µmol/L for total MDA and 0.039 µmol/L for free MDA, with within-day precisions of 1.8-5.4% and accuracies between 99-101% [1]. This level of analytical performance is critically dependent on the use of a pure, stable MDA standard like the sodium salt. Conversely, methods relying on TBA derivatization and HPLC, while standard, are known to lack this specificity and sensitivity, and comparison studies show that HPLC results are consistently higher due to the formation of unspecific reaction products, a problem exacerbated by impure MDA sources [1]. Similarly, modified TBARS assays using pure MA standard solution achieve a limit of determination that is 25 times lower than unmodified methods, demonstrating the direct link between standard purity and assay sensitivity [2].

Analytical Method Development GC-MS HPLC Biomarker Quantification

Validated Application Scenarios for Sodium Malonaldehyde (CAS 24382-04-5) Standards


Calibration of Quantitative GC-MS and LC-MS/MS Methods for Clinical Biomarker Analysis

Given its established use in validating a GC-MS method with high accuracy (99-101%) and low detection limits (0.039 µmol/L for free MDA), Sodium Malonaldehyde (CAS 24382-04-5) is the ideal calibrant for developing and validating mass spectrometry-based assays for MDA in human plasma, serum, urine, and other biofluids [1]. This application is critical for studies investigating oxidative stress in cardiovascular disease, neurodegenerative disorders, and cancer.

Standardization of TBARS Assays in Food Science and Quality Control

In food science, monitoring lipid peroxidation is crucial for assessing product quality and shelf life. Sodium Malonaldehyde (CAS 24382-04-5) serves as the primary reference standard for the TBARS assay, a standard method for quantifying rancidity in meat, dairy, and oil products. Method optimization studies have shown that using a pure MA standard solution can improve the limit of determination by 25-fold, enabling more sensitive detection of early-stage oxidation [2].

Preparation of Pure MDA for In Vitro Mechanistic Studies of Genotoxicity

For researchers investigating the direct biological effects of malondialdehyde, such as its mutagenic potential or its ability to form DNA and protein adducts, the use of pure Sodium Malonaldehyde (CAS 24382-04-5) is non-negotiable. As demonstrated, MDA derived from acetal hydrolysis contains highly mutagenic impurities that can confound results and lead to significant overestimation of MDA's intrinsic genotoxicity [3].

Use as a Reference in In Vivo Toxicology and Carcinogenicity Studies

Sodium Malonaldehyde (CAS 24382-04-5) is the specific form of MDA that has been rigorously characterized in multi-year, multi-dose toxicology and carcinogenicity studies by the National Toxicology Program (NTP). Its well-documented study material composition (63-79% MDA sodium salt, 22-38% water, ≤1% other impurities) provides a defined toxicological reference point [4]. This historical data is invaluable for contextualizing results from new in vivo studies and for ensuring comparability with established safety benchmarks.

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